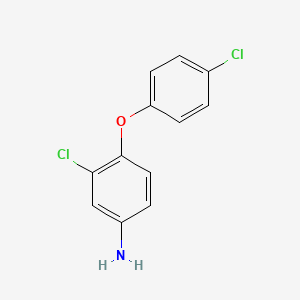

3-Chloro-4-(4-chlorophenoxy)aniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

3-chloro-4-(4-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOCWFFSZSSEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179610 | |

| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24900-79-6 | |

| Record name | 4-Amino-2,4′-dichlorodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24900-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024900796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24900-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-(4-chlorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(4-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-(4-CHLOROPHENOXY)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL785R3XV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Aryl Aniline Derivatives in Chemical Science

Aryl aniline (B41778) derivatives represent a cornerstone in organic chemistry and materials science. sci-hub.se Aniline, the simplest aromatic amine, and its derivatives are fundamental components in the synthesis of a vast array of industrial and pharmaceutical products. sci-hub.sewikipedia.org Their importance stems from the reactivity of the amino group and the aromatic ring, which allows for a wide range of chemical modifications. wikipedia.org

These derivatives are integral to the production of:

Polymers: Aniline is a key precursor in the manufacture of polyurethane. sci-hub.se

Dyes and Pigments: The development of synthetic dyes, such as mauveine from aniline, marked a significant milestone in industrial chemistry. sci-hub.se

Pharmaceuticals: Many drug molecules incorporate the aniline scaffold. A well-known example is paracetamol, synthesized from aniline. sci-hub.se

Agrochemicals: Aryl aniline derivatives are used in the creation of herbicides and other crop protection agents. sci-hub.sestatsndata.org

The versatility of aryl anilines is further enhanced by the introduction of various substituents onto the aromatic ring, leading to a diverse range of physical and chemical properties. wikipedia.org Methods like electrophilic substitution, Buchwald-Hartwig coupling, and Ullmann reactions are employed to synthesize these substituted anilines. wikipedia.orgorganic-chemistry.org The specific nature and position of these substituents can profoundly influence the biological activity and material properties of the resulting compounds.

Historical Context of 3 Chloro 4 4 Chlorophenoxy Aniline Research

The exploration of 3-Chloro-4-(4-chlorophenoxy)aniline is intrinsically linked to the broader investigation of diaryl ether and aniline-based structures in medicinal chemistry. A key area where this compound and its derivatives have been historically significant is in the development of anthelmintic agents, specifically salicylanilides. nih.gov One notable example is the synthesis of rafoxanide (B1680503), an effective drug against parasitic flatworms in livestock. nih.gov The synthesis of rafoxanide involves the use of this compound as a crucial intermediate. nih.gov

Early research focused on establishing efficient synthetic routes to obtain this compound. A common method involves the reaction of 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene, followed by the reduction of the nitro group to an amine. nih.gov This synthesis highlights the fundamental chemical transformations that have been central to the study of aromatic compounds for decades.

More recently, research has expanded to investigate the compound's potential in other therapeutic areas. For instance, its structural similarity to triclosan, an antibacterial agent, prompted studies into its antiplasmodial activity against the malaria parasite. scispace.com These investigations have explored the compound's ability to inhibit key parasitic enzymes, such as enoyl-acyl carrier protein reductase (ENR). scispace.comnih.gov

Current Research Landscape and Future Directions for 3 Chloro 4 4 Chlorophenoxy Aniline

Advanced Synthetic Routes for this compound

The construction of the this compound scaffold can be accomplished via multiple synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for the synthesis of this compound. wikipedia.orglibretexts.org This strategy typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org For the SNAr mechanism to be effective, the aromatic ring is often activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

A common precursor for this synthesis is 3,4-dichloronitrobenzene. In a key step, this compound reacts with 4-chlorophenol (B41353) in the presence of a base like potassium hydroxide (B78521) and a copper catalyst. The reaction is heated to facilitate the substitution, yielding 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. nih.gov This intermediate is then reduced to the target aniline (B41778). nih.gov The presence of the nitro group para to the chlorine atom being displaced activates the ring towards nucleophilic attack by the phenoxide ion. wikipedia.orglibretexts.org

Reductive Amination Approaches

Reductive amination provides an alternative pathway for the synthesis of amines from carbonyl compounds. libretexts.orgorganic-chemistry.org This one-step process involves the reaction of an aldehyde or ketone with ammonia (B1221849) or an amine in the presence of a reducing agent. libretexts.org While not a direct route to this compound itself, reductive amination is a crucial method for synthesizing related amine derivatives. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. libretexts.orgorganic-chemistry.org

Multi-step Synthesis from Precursors

A prevalent and efficient method for producing this compound involves a multi-step synthesis starting from readily available precursors. nih.gov A typical sequence begins with the condensation of 4-chlorophenol and 3,4-dichloronitrobenzene. nih.gov This reaction, often carried out in the presence of a base and a copper catalyst, forms the diaryl ether intermediate, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. nih.gov

The subsequent and critical step is the reduction of the nitro group to an amine. A widely used method for this transformation is the Bechamp reduction, which employs iron powder in the presence of an acid, such as acetic acid, in a solvent mixture like ethanol (B145695) and water. nih.gov This reduction proceeds with high yield to afford the desired this compound. nih.gov

Table 1: Multi-step Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | 4-chlorophenol, 3,4-dichloronitrobenzene | KOH, Cu, 110-120 °C | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | 96% nih.gov |

| 2 | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | Fe, CH₃COOH, EtOH/H₂O, reflux | This compound | 94% nih.gov |

Catalytic Hydrogenation Methods

Catalytic hydrogenation is another effective method for the reduction of the nitro group in 3-chloro-4-(4-chlorophenoxy)nitrobenzene to the corresponding aniline. This method often utilizes a heterogeneous catalyst, such as platinum on carbon (Pt/C), under a hydrogen atmosphere. While this technique can provide a cleaner reduction with fewer byproducts compared to metal/acid reductions, it may require specialized equipment to handle the hydrogen gas safely. The choice of catalyst and reaction conditions can be optimized to ensure high conversion and selectivity.

Derivatization of the Aniline Moiety

The primary amine group of this compound is a versatile functional handle that allows for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives.

Schiff Base Formation and Characterization

One of the most common derivatizations of the aniline moiety is the formation of Schiff bases, also known as imines. ijcrcps.comijapbc.com These compounds are typically synthesized through the condensation reaction of the primary amine with an aldehyde or a ketone. ijcrcps.com The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-) of the imine. ijcrcps.com

The formation of Schiff bases from this compound can be achieved by reacting it with various substituted aldehydes. The resulting Schiff bases are often crystalline solids and can be characterized using a variety of spectroscopic techniques.

Characterization Techniques for Schiff Bases:

Infrared (IR) Spectroscopy: The formation of the imine bond is confirmed by the appearance of a characteristic stretching vibration (νC=N) in the IR spectrum, typically in the region of 1600-1650 cm⁻¹. The disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde provides further evidence of the reaction's completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in confirming the structure of the Schiff base. A key diagnostic signal is the resonance of the azomethine proton (-CH=N-), which typically appears as a singlet in the downfield region of the spectrum (around 8-9 ppm). ijcrcps.com The absence of the amine protons' signal from the starting aniline is also indicative of Schiff base formation. ijcrcps.com ¹³C NMR spectroscopy can further confirm the presence of the imine carbon.

Amide Linkage Reactions

The formation of an amide bond is a fundamental transformation in organic chemistry, and this compound serves as a versatile primary amine for such reactions. researchgate.netsphinxsai.com Amide synthesis typically involves the reaction of the aniline with a carboxylic acid or its derivative. sphinxsai.comnih.gov

A notable example is the synthesis of Rafoxanide (B1680503), an anthelmintic agent. nih.gov In this process, this compound is reacted with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) in xylene at elevated temperatures. nih.gov The phosphorus trichloride acts as a dehydrating agent, facilitating the formation of the amide linkage to produce the corresponding salicylanilide (B1680751) in high yield. nih.gov

The general approach for amide synthesis from anilines involves the activation of a carboxylic acid, often through the in-situ generation of a more reactive species like an acid chloride or by using coupling agents. nih.govhud.ac.uk Common methods include the use of triphenylphosphine (B44618) and N-chlorophthalimide to generate phosphonium (B103445) salts that activate the carboxylic acid for nucleophilic attack by the aniline. researchgate.netnih.gov The reaction conditions are typically mild, proceeding at room temperature. researchgate.netnih.gov

Table 1: Examples of Amide Linkage Reactions

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Yield | Reference |

| This compound | 3,5-diiodosalicylic acid | Phosphorus trichloride | Rafoxanide | 82% | nih.gov |

Hybrid Molecule Synthesis

The unique structural features of this compound make it a valuable building block in the synthesis of hybrid molecules, which combine different pharmacophores to achieve enhanced or novel biological activities.

While specific examples of a covalent biotherapy approach directly utilizing this compound were not found in the provided search results, the principle involves designing molecules that can form a covalent bond with a biological target. The aniline group in this compound could be a key reactive site for such an approach, potentially after suitable modification to introduce a reactive "warhead."

The coupling of this compound with sarcosine (B1681465) (N-methylglycine) represents a specific type of amide bond formation. This reaction would link the aniline to the carboxylic acid group of sarcosine, creating a more complex molecule with potential applications in medicinal chemistry. The synthesis would likely follow standard peptide coupling protocols.

Reactivity Studies of this compound

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the aniline, the diaryl ether, and the chloro substituents on the aromatic rings.

Electrophilic Aromatic Substitution Potentials

The aniline group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). libretexts.org However, in this compound, the positions ortho and para to the amino group on its own ring are already substituted (with a chloro and a phenoxy group, respectively). The phenoxy group is also an activating, ortho-, para-directing group. The chloro substituents are deactivating but also ortho-, para-directing.

Oxidation and Reduction Pathways

The aniline moiety of this compound is susceptible to oxidation. Aniline itself can be oxidized to a variety of products, including nitrosobenzene, nitrobenzene, and polymeric materials, depending on the oxidizing agent and reaction conditions.

The synthesis of this compound itself involves a reduction step. nih.gov Typically, the precursor, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, is reduced to the corresponding aniline. nih.gov This reduction is commonly achieved using reagents like iron powder in the presence of an acid such as acetic acid. nih.gov

Cleavage Reactions and Degradation Products

The environmental fate and chemical transformations of this compound are of interest due to its structural similarity to other environmentally persistent diphenyl ether compounds and its known association with the degradation of the widely used antimicrobial agent, triclocarban (B27905) (TCC). While direct and extensive studies on the degradation of this compound are not widely available in the current body of scientific literature, its likely cleavage reactions and resulting degradation products can be inferred from the well-documented degradation pathways of triclocarban and related chloroaniline compounds.

The primary point of chemical instability in the this compound molecule is the ether bond that links the two substituted phenyl rings. Cleavage of this diaryl ether bond is the principal degradation pathway, leading to the formation of simpler, yet potentially hazardous, chlorinated aromatic compounds. This breakdown can be initiated by both biotic (biological) and abiotic (non-biological) processes.

Biotic Degradation:

Microbial action is a key driver in the degradation of many synthetic chemicals in the environment. In the case of compounds structurally related to this compound, such as triclocarban, aerobic biodegradation has been shown to yield specific chlorinated anilines. nih.gov It is therefore highly probable that microorganisms capable of degrading triclocarban would also be able to cleave the ether linkage of this compound. The expected products of this cleavage would be 4-chlorophenol and 3-chloro-4-aminophenol . Further microbial metabolism could potentially lead to the dechlorination and eventual mineralization of these intermediates.

Abiotic Degradation:

Photolysis, the degradation of a compound by light, is another significant environmental fate process for aromatic compounds. Photolytic degradation of triclocarban is known to produce 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046). nih.gov This suggests that under the influence of sunlight, particularly in aqueous environments, the ether bond of this compound is susceptible to cleavage. This process would likely generate 4-chlorophenol and 3-chloroaniline (B41212) .

The following table summarizes the potential degradation products of this compound based on the cleavage of the diaryl ether bond, a pathway inferred from the degradation of structurally similar compounds.

| Parent Compound | Potential Degradation Product | Chemical Formula | Molar Mass ( g/mol ) | Likely Formation Pathway |

| This compound | 4-Chlorophenol | C₆H₅ClO | 128.56 | Biotic and Abiotic Cleavage |

| This compound | 3-Chloroaniline | C₆H₆ClN | 127.57 | Abiotic (Photolytic) Cleavage |

| This compound | 3-Chloro-4-aminophenol | C₆H₆ClNO | 143.57 | Biotic Cleavage |

| This compound | 4-Chloroaniline | C₆H₆ClN | 127.57 | Inferred from TCC degradation |

| This compound | 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | Inferred from TCC degradation |

It is important to note that the degradation products themselves can be subject to further environmental transformations, including microbial degradation and photolysis, leading to a complex mixture of intermediate compounds. nih.gov

Chromatographic Techniques for Purity and Structure Elucidation

Chromatographic methods are essential for separating the target compound from any impurities or byproducts of a chemical reaction. These techniques are based on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. When coupled with an electrochemical (EC) detector, it offers enhanced selectivity and sensitivity for electroactive compounds. dtic.mil Although specific HPLC-EC studies on this compound are not extensively detailed in the provided results, the principles of this method are well-established for similar aniline derivatives. For instance, an HPLC method with electrochemical detection has been developed for monitoring exposure to 3-chloro-4-fluoroaniline (B193440) by detecting its major urinary metabolite. nih.govresearchgate.net This method proved to be rapid, cost-effective, and sensitive, with a low limit of detection. nih.govresearchgate.net The dual-electrode electrochemical detector, in particular, enhances the capability of HPLC/EC by allowing for the assessment of peak purity in samples. dtic.mil

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and increased sensitivity. While specific UPLC methods for this compound were not found in the search results, its application would be a logical extension of HPLC for purity assessment and analysis, offering improved performance.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid chromatographic technique for monitoring the progress of chemical reactions and assessing the purity of products. In the synthesis of this compound, TLC can be used to separate the product from starting materials and byproducts. For example, in the synthesis of related compounds, TLC with a fluorescamine (B152294) reagent has been used for detection and quantification. nih.gov

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules by probing the interaction of electromagnetic radiation with the compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In a study detailing the synthesis of this compound, the IR spectrum clearly indicated the presence of the primary aromatic amine. nih.gov The characteristic bands for the primary amine (N-H) were observed at 3400 and 3310-3290 cm⁻¹, and a band for the aromatic C=C bonds was seen at 1460 cm⁻¹. nih.gov

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Primary Aromatic Amine (N-H stretch) | 3400, 3310-3290 |

| Aromatic C=C stretch | 1460 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by providing information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.

In a synthetic study, the ¹H-NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) showed distinct signals corresponding to the different protons in the molecule. nih.gov The two protons of the amine group appeared as a broad singlet at 3.69 ppm. nih.gov The aromatic protons appeared as a series of doublets and a doublet of doublets between 6.57 and 7.23 ppm. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₁₂H₉Cl₂NO, the expected monoisotopic mass is approximately 253.0061 g/mol . epa.gov

In a typical mass spectrometry experiment, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The presence of two chlorine atoms is a distinctive feature, as it results in a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4), with the relative intensities of these peaks providing a clear indication of the number of chlorine atoms present.

While specific experimental mass spectral data for this compound is not widely published, predicted collision cross-section (CCS) values for various adducts have been calculated. These theoretical values offer insights into the shape and size of the ionized molecule in the gas phase.

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 254.01340 | 151.3 |

| [M+Na]⁺ | 275.99534 | 162.0 |

| [M-H]⁻ | 251.99884 | 157.4 |

| [M+NH₄]⁺ | 271.03994 | 169.6 |

| [M+K]⁺ | 291.96928 | 155.5 |

| [M+H-H₂O]⁺ | 236.00338 | 146.0 |

| [M]⁺ | 253.00557 | 154.1 |

| [M]⁻ | 253.00667 | 154.1 |

Data sourced from PubChemLite. uni.lu Note: These are predicted values and may differ from experimental results.

The fragmentation of the molecular ion provides further structural information. For diphenyl ethers, a common fragmentation pathway involves the cleavage of the ether bond. In the case of this compound, this could lead to fragments corresponding to the chlorophenoxy and chloroaniline moieties. The presence of the aniline group can also direct fragmentation, often involving the loss of small neutral molecules. Studies on related protonated substituted diphenyl ethers have shown that they can undergo rearrangement reactions upon collision-induced dissociation, which may also be a possibility for the title compound. nih.gov

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest literature search, a crystal structure for the parent compound, this compound, has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of a closely related derivative, artesunate-3-Chloro-4(4-chlorophenoxy) aniline (ATSA), has been studied, providing valuable insights into the likely conformation of the core this compound moiety. malariaworld.org

Advanced Techniques for Resolving Contradictory Data

In the course of characterizing a chemical compound, researchers may encounter contradictory or ambiguous data from different analytical techniques. Resolving these discrepancies is a critical step in ensuring the correct structural assignment. This often involves the use of hyphenated techniques, which couple a separation method with a spectroscopic detection method, providing multiple dimensions of data for a single sample.

For a compound like this compound, which has several structural isomers (e.g., 3-chloro-2-(4-chlorophenoxy)aniline, 4-chloro-3-(4-chlorophenoxy)aniline), chromatographic separation is essential. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can separate these isomers based on their different physical properties. When coupled with mass spectrometry (GC-MS or LC-MS), each separated isomer can then be independently analyzed to determine its molecular weight and fragmentation pattern. This can be particularly useful in distinguishing between isomers that might produce very similar, though not identical, mass spectra.

In cases where mass spectrometry alone is insufficient for definitive identification, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool. LC-NMR, a powerful hyphenated technique, allows for the acquisition of NMR spectra of compounds as they elute from an HPLC column. This provides detailed information about the chemical environment of each proton and carbon atom in the molecule, enabling the unambiguous determination of the substitution pattern on the aromatic rings.

Furthermore, when faced with complex matrices or trace-level analysis, advanced sample preparation techniques and high-resolution mass spectrometry (HRMS) can be employed. HRMS provides highly accurate mass measurements, which can help to confirm the elemental composition of the molecule and its fragments. In the context of halogenated compounds like this compound, techniques such as tandem mass spectrometry (MS/MS) can be optimized to selectively detect and quantify the compound in the presence of interfering substances. nih.gov

Should conflicting data arise, a systematic approach involving re-running experiments under controlled conditions, using alternative ionization methods in MS, different chromatographic columns, and a combination of 1D and 2D NMR experiments is typically employed to reach a conclusive and scientifically sound structural assignment. The validation of analytical methods is also a crucial step to ensure their accuracy, precision, and robustness. demarcheiso17025.comdcvmn.org

Investigation of Antiplasmodial Activity

Studies have identified this compound, also referred to as ANI in some research, as a compound with notable antiplasmodial properties. This activity has been evaluated through its mechanism of action, its direct effect on malaria-causing parasites, and its potential for use in combination with existing antimalarial drugs.

The primary mechanism for the antiplasmodial action of this compound is believed to be its inhibition of the Plasmodia enoyl acyl carrier protein reductase (PfENR) enzyme. medchemexpress.comnih.gov This enzyme is crucial for the parasite's survival as it is involved in the type II fatty acid biosynthesis pathway, which is responsible for building membranes and producing energy. nih.gov By inhibiting this vital enzyme, the compound effectively halts the parasite's growth and proliferation. nih.gov The investigation into ANI as an inhibitor of PfENR was partly based on its structural resemblance to triclosan, a well-known inhibitor of this enzyme in various pathogens. wikipedia.org The development of drugs that target different pathways, such as fatty acid biosynthesis, is a key strategy to combat the growing resistance of malaria parasites to single-target drugs. medchemexpress.comnih.gov

The efficacy of this compound has been tested in laboratory settings against different strains of Plasmodium falciparum, the deadliest species of malaria parasite. Research has demonstrated its activity when combined with standard antimalarial drugs like artesunate (AS) and chloroquine (CQ).

In one study, combinations of ANI with artesunate and chloroquine were tested against the chloroquine-sensitive 3D7 strain and the chloroquine-resistant W2 strain of P. falciparum. medchemexpress.com The concentrations required to inhibit 50% of parasite growth (IC50) were determined, showing the potency of these combinations. medchemexpress.com For instance, a combination of 0.8 ng/ml of artesunate and 2.6 μg/ml of ANI was sufficient to inhibit 50% growth of the 3D7 strain. medchemexpress.com Similarly, against the resistant W2 strain, a combination of 22 ng/ml of chloroquine and 3.7 μg/ml of ANI achieved 50% inhibition. medchemexpress.com

Another area of research involved creating a hybrid molecule, artesunate-3-Chloro-4(4-chlorophenoxy)aniline (ATSA), to evaluate its direct antiplasmodial effects. uni.lu This hybrid compound showed inhibitory activity against both 3D7 and W2 strains. uni.lu

| Compound/Combination | P. falciparum Strain | IC50 Value |

|---|---|---|

| ANI + Artesunate | 3D7 | 2.6 µg/ml (ANI) + 0.8 ng/ml (AS) medchemexpress.com |

| ANI + Artesunate | W2 | 3.3 µg/ml (ANI) + 1.1 ng/ml (AS) medchemexpress.com |

| ANI + Chloroquine | 3D7 | 3.1 µg/ml (ANI) + 4.6 ng/ml (CQ) medchemexpress.com |

| ANI + Chloroquine | W2 | 3.7 µg/ml (ANI) + 22 ng/ml (CQ) medchemexpress.com |

| Artesunate-ANI Hybrid (ATSA) | 3D7 | 11.47 ± 1.3 ng/ml uni.lu |

| Artesunate-ANI Hybrid (ATSA) | W2 | 1.45 ± 0.26 ng/ml uni.lu |

Following promising in vitro results, the antimalarial activity of this compound was assessed in living organisms using murine models infected with Plasmodium berghei, a species commonly used to study malaria in rodents. In a 4-day suppressive test, ANI administered individually demonstrated a significant parasite chemosuppression of 75.3%, with a dose that is effective in 50% of subjects (ED50) of 4.18 mg/kg body weight. wikipedia.org This level of suppression was comparable to the standard drug chloroquine, which showed 90.5% suppression at the same ED50. wikipedia.org

When combined with artesunate or chloroquine, ANI's in vivo efficacy was further enhanced. wikipedia.orgnih.gov A combination of the ED50 concentrations of ANI and artesunate resulted in the complete clearance of parasites. medchemexpress.comnih.gov A combination of their half ED50 values still inhibited parasite growth by 67.0%. nih.gov Similarly, combining the ED50 concentrations of ANI and chloroquine led to an 81.0% inhibition of parasite growth. medchemexpress.comnih.gov

The hybrid molecule ATSA also showed in vivo activity against various P. berghei lines, including those resistant to lumefantrine (LuR) and piperaquine (PQR), with ED50 values of 2.601 mg/kg and 3.875 mg/kg, respectively. uni.lu

| Compound/Combination | Metric | Result |

|---|---|---|

| ANI (alone) | ED50 | 4.18 mg/kg wikipedia.org |

| ANI (alone) | Chemosuppression | 75.3% at 5 mg/kg wikipedia.org |

| ED50 of ANI + ED50 of Artesunate | Chemosuppression | 100% (cleared all parasites) medchemexpress.comnih.gov |

| ED50 of ANI + ED50 of Chloroquine | Chemosuppression | 81.0% medchemexpress.comnih.gov |

| Artesunate-ANI Hybrid (ATSA) | ED50 (LuR strain) | 2.601 mg/kg uni.lu |

| Artesunate-ANI Hybrid (ATSA) | ED50 (PQR strain) | 3.875 mg/kg uni.lu |

A key finding in the research on this compound is its ability to act synergistically with existing antimalarial drugs. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. Studies have shown that combinations of ANI with either artesunate or chloroquine are more effective at clearing parasites than when any of the drugs are administered alone. nih.gov This enhanced efficacy is attributed to the fact that the drugs have dual targets, making it more difficult for the parasite to develop resistance. nih.gov The remarkable suppression of parasitemia by these combinations, particularly the complete clearance achieved with the ANI and artesunate mix, is a clear example of drug synergy. nih.gov These findings suggest that ANI in combination with current therapies could be a potential strategy to combat drug-resistant malaria. medchemexpress.com

Role in Synthesis of Dual Protonophore-Chitinase Inhibitors

This compound serves as a precursor in the synthesis of halogenated salicylanilides, a class of compounds known for their anthelmintic properties. medchemexpress.com One prominent derivative is Rafoxanide, which is synthesized from this compound. medchemexpress.comnih.gov Rafoxanide is known to function as a protonophore, a substance that can transport protons across a biological membrane. medchemexpress.com Specifically, it acts as a potent uncoupler of oxidative phosphorylation in parasites like liver flukes, disrupting their energy metabolism and leading to their death. medchemexpress.com

Separately, chitinases are enzymes that have been identified as potential drug targets in various pathogens, including the malaria parasite Plasmodium falciparum. nih.gov Chitinase is essential for the parasite's life cycle, particularly for invading insects. nih.gov Therefore, inhibitors of this enzyme are being investigated for the development of antimalarial and other antiparasitic drugs. nih.govnih.gov While this compound is a building block for a known protonophore (Rafoxanide), current research does not indicate its direct use in the synthesis of dual-acting protonophore-chitinase inhibitors.

Applications as a Chemical Intermediate in Drug Development

Beyond its direct antiplasmodial activity, this compound is a valuable chemical intermediate, serving as a starting material or key building block in the synthesis of more complex pharmaceutical molecules. medchemexpress.com Its diaryl ether structure provides a scaffold that can be modified to create a variety of derivatives with different biological activities.

A primary example is its role in the synthesis of the anthelmintic drug Rafoxanide. medchemexpress.comnih.gov In this process, this compound is condensed with 3,5-diiodosalicylic acid to form the final active pharmaceutical ingredient. medchemexpress.comnih.gov This synthesis highlights the compound's utility in constructing complex halogenated salicylanilides used in veterinary medicine to control parasitic fluke infestations in cattle and sheep. medchemexpress.com

Furthermore, the aniline group on the compound allows for the creation of Schiff bases, which are used as starting materials for various drugs, including antibiotics and antitumor agents. researchgate.net Research has also explored using derivatives of this aniline to create potential BCR-ABL kinase inhibitors for cancer therapy, demonstrating its versatility as a scaffold for drug discovery in different therapeutic areas. uni.lu

Advancements in Biological and Pharmaceutical Research of this compound

An in-depth analysis of the mechanisms of action and computational applications of the chemical compound this compound reveals its growing significance in the landscape of drug discovery and development. This article explores the compound's interactions with molecular targets, its influence on cellular pathways, and its evaluation through various computational models, providing a focused overview of its biological and pharmaceutical research applications.

Environmental Fate and Biotransformation Studies

Microbial Degradation Pathways of Aniline (B41778) Derivatives

The microbial degradation of halogenated aromatic compounds, including aniline derivatives, is a key process in their environmental dissipation. nih.gov Bacteria have evolved diverse enzymatic strategies to break down these often-recalcitrant molecules. The degradation of chloroanilines, which are structurally related to 3-Chloro-4-(4-chlorophenoxy)aniline, typically proceeds through a few well-documented pathways.

In many cases, the initial step involves either dehalogenation or dioxygenation. For instance, the degradation of monochloroaniline can be initiated by the removal of the chlorine atom to form aniline, which is then converted to catechol. nih.gov Alternatively, a dioxygenase can act on the chloroaniline to produce a chlorocatechol. nih.gov In the case of 3,4-dichloroaniline (B118046) (3,4-DCA), a known environmental contaminant, some bacteria can dehalogenate it to 4-chloroaniline (B138754) (4-CA). nih.gov This 4-CA can then be further degraded. nih.gov

Anaerobic degradation pathways have also been identified. For example, some anaerobic bacteria can initiate the degradation of halogenated anilines through reductive deamination, leading to the formation of dihalobenzene intermediates. nih.gov

Given the structure of this compound, its microbial degradation would likely involve the cleavage of the ether bond, a common step in the breakdown of phenoxyalkanoic acid herbicides. nih.gov This would yield two primary intermediates: 3-chloroaniline (B41212) and 4-chlorophenol (B41353). Both of these intermediates are known to be biodegradable by various microorganisms. nih.govnih.gov The subsequent degradation of these intermediates would likely follow established pathways for chloroanilines and chlorophenols, involving hydroxylation and ring cleavage. nih.govnih.gov

Table 1: Proposed Microbial Degradation Intermediates of Structurally Related Aniline Derivatives

| Parent Compound | Key Intermediates | Degrading Organism (Example) | Reference |

|---|---|---|---|

| 3,4-Dichloroaniline | 4-Chloroaniline, 4-Chlorocatechol | Acinetobacter baylyi | nih.gov |

| Monochloroaniline | Aniline, Catechol | Various Bacteria | nih.gov |

| 4-Chloro-2-aminophenol | 4-Chlorocatechol | Burkholderia sp. | nih.gov |

| 2-Chloro-4-nitroaniline | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol | Rhodococcus sp. | plos.org |

Potential for Environmental Accumulation and Transformation

The environmental persistence and potential for accumulation of this compound are significant concerns, largely informed by the behavior of related chloroaniline compounds. Chloroanilines can enter the environment through various routes, including industrial wastewater discharge and accidental spills. mdpi.comnih.gov Once in aquatic systems, these compounds are considered to be persistent. mdpi.comnih.gov They can adsorb to suspended particles and have the potential to leach into groundwater. nih.gov

The chemical properties of chloroanilines contribute to their environmental persistence. They can undergo various transformation processes, such as reductive dichlorination and microbial mineralization, but these processes can be slow. nih.gov The tendency of these compounds to bioaccumulate in organisms is also a concern, as this can lead to their transfer through the food chain. mdpi.com

Furthermore, anilines and chloroanilines can undergo chemical transformations in the soil, sometimes forming non-extractable residues that are bound to humic substances. crimsonpublishers.com This can lead to their long-term accumulation in the terrestrial environment. crimsonpublishers.com The transformation products of chlorophenoxy herbicides, which share a structural motif with this compound, can also be more persistent than the parent compounds. researchgate.net

Table 2: Environmental Behavior of Related Chloroaniline Compounds

| Compound | Environmental Compartment | Observed Behavior | Reference |

|---|---|---|---|

| 4-Chloroaniline (4-CA) | Hydrosphere | Rapid degradation under the influence of light. | who.int |

| 3,4-Dichloroaniline (3,4-DCA) | Aquatic Ecosystems | Considered persistent; can adsorb to suspended particles. | mdpi.comnih.gov |

| Chloroanilines (general) | Soil | Can form non-extractable residues with humic substances. | crimsonpublishers.com |

Metabolomic Profiling in Environmental Systems

Direct metabolomic profiling of this compound in environmental systems has not been extensively reported. However, studies on the metabolism of structurally similar compounds, such as 3-chloro-4-fluoroaniline (B193440) in laboratory settings, can provide valuable insights into the potential biotransformation products that might be formed in the environment.

In a study on the metabolism of 3-chloro-4-fluoroaniline in rats, the compound was extensively metabolized into a number of products. researchgate.net The primary metabolic transformations observed were N-acetylation and hydroxylation, followed by O-sulfation. researchgate.net The major metabolites identified were 2-amino-4-chloro-5-fluorophenyl sulfate (B86663) and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. researchgate.net

These findings suggest that if this compound were to be taken up by organisms in the environment, it would likely undergo similar metabolic transformations. The aniline nitrogen is a likely site for acetylation, and the aromatic rings are susceptible to hydroxylation. These hydroxylated metabolites could then be further conjugated with sulfate or glucuronic acid to facilitate excretion. The identification of such metabolites in environmental samples could serve as biomarkers of exposure to this compound and related compounds.

Table 3: Potential Metabolites of this compound Based on Analogous Compounds

| Parent Compound | Observed Metabolic Transformation | Resulting Metabolites (Examples) | Reference |

|---|---|---|---|

| 3-Chloro-4-fluoroaniline | N-acetylation, Hydroxylation, O-sulfation, Glucuronidation | 2-Amino-4-chloro-5-fluorophenyl sulfate, 2-Acetamido-4-chloro-5-fluorophenyl glucuronide | researchgate.net |

| Aniline | Nitration (in acidic medium), Acetylation | Ortho- and para-nitroaniline, Acetanilide | ncert.nic.in |

Advanced Research Topics and Future Perspectives

Development of Novel Analytical Methods for Trace Detection

The detection of trace amounts of substituted anilines, such as 3-Chloro-4-(4-chlorophenoxy)aniline, in environmental and biological matrices is critical due to the classification of many chloroanilines as priority pollutants with potential toxicity. expec-tech.comwho.int While specific validated methods for this compound are not widely published, the development of such methods is guided by established protocols for related aromatic amines.

Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice for this purpose. expec-tech.comnih.gov LC-MS/MS offers high sensitivity and selectivity, which is essential for distinguishing the target analyte from a complex sample matrix. nih.gov Method development would involve optimizing several key stages:

Sample Preparation: Extraction of the analyte from the matrix (e.g., soil, water, urine) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction with solvents such as methyl-tert-butyl ether (MTBE). nih.gov For some sample types, a hydrolysis step may be necessary to release conjugated forms of the aniline (B41778). nih.gov

Chromatographic Separation: Achieving effective separation from isomers and other interfering compounds using a suitable HPLC column, often a reversed-phase C18 or a specialized biphenyl (B1667301) phase, which shows good retention for aromatic compounds. nih.govyoutube.com The mobile phase typically consists of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous component with a modifier, such as formic acid, which improves peak shape and is highly compatible with mass spectrometry. youtube.com

Mass Spectrometric Detection: Utilization of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high specificity and low detection limits. nih.gov The instrument is tuned to detect the specific mass-to-charge ratio (m/z) of the protonated parent molecule ([M+H]+) and its characteristic fragment ions produced by collision-induced dissociation.

For this compound, predicted collision cross section (CCS) values, which are a measure of an ion's size and shape in the gas phase, can aid in its identification and in the development of ion mobility-mass spectrometry methods.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 254.01340 | 151.3 |

| [M+Na]⁺ | 275.99534 | 162.0 |

| [M+K]⁺ | 291.96928 | 155.5 |

| [M+NH₄]⁺ | 271.03994 | 169.6 |

Data sourced from computational predictions and can be used to build analytical libraries for detection. uni.lu

The establishment of a validated LC-MS/MS method with low limits of quantification (LOQ), typically in the sub-ng/mL range, is a key objective for future research to ensure adequate monitoring in various applications. nih.govresearchgate.net

Exploration of New Synthetic Pathways and Green Chemistry Approaches

Traditional synthesis of this compound often involves a multi-step process that may include an Ullmann condensation reaction between a chloronitrobenzene and a chlorophenol, followed by the reduction of the nitro group to an amine. While effective, these classical methods can involve harsh reaction conditions, metal catalysts, and the generation of significant waste.

Modern research is increasingly focused on developing more sustainable and efficient synthetic routes in line with the principles of green chemistry. rsc.org Key areas of exploration include:

Catalyst Innovation: The development of highly efficient and selective catalysts can significantly improve the synthesis. For instance, palladium-catalyzed systems have been explored for the formal cross-coupling of diphenyl ethers with amines, representing a novel strategy for C-O bond cleavage and C-N bond formation. researchgate.net For the reduction step, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a greener alternative to stoichiometric reducing agents like iron powder in acetic acid.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives is a major goal. Deep Eutectic Solvents (DESs), for example, are being investigated as reaction media for amine synthesis, such as in the Chan-Evans-Lam (CEL) amination, due to their low volatility, recyclability, and potential to enhance reaction rates. mdpi.com

Process Intensification: The use of microchannel reactors for continuous flow synthesis offers numerous advantages over batch processing. This technology allows for precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields, improved safety, and reduced waste, as demonstrated in the synthesis of related compounds like 4-amino-3-chlorophenol.

Hydrogen Borrowing Strategy: This elegant strategy involves the temporary removal of hydrogen from an alcohol (a renewable feedstock) to form an aldehyde or ketone in situ. rsc.org This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This approach offers high atom economy by producing water as the only byproduct. rsc.org

The application of these green chemistry approaches to the synthesis of this compound could lead to more environmentally benign and economically viable production methods.

Mechanistic Insights into Biological Interactions via Advanced Computational Methods

Advanced computational methods are indispensable tools for understanding how this compound and its derivatives interact with biological targets at a molecular level. These in silico techniques allow researchers to predict binding affinities, identify key interactions, and guide the design of more potent molecules before their physical synthesis.

Molecular Docking: This is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor. For diphenyl ether and aniline derivatives, docking studies have been extensively used to investigate their interactions with various enzymes, including succinate (B1194679) dehydrogenase (SDH), tubulin, and glycogen (B147801) synthase kinase-3β. mdpi.comcsic.esnih.gov In these studies, researchers analyze the binding energy and specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the enzyme's active site. mdpi.com For example, docking studies on diphenyl ether inhibitors of protoporphyrinogen (B1215707) oxidase (PPO) revealed that interactions with an arginine residue were crucial for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMSIA), build statistical models that correlate the three-dimensional properties of molecules with their biological activity. nih.gov These models generate contour maps that highlight regions where modifications to the molecular structure (e.g., adding bulky groups, hydrogen bond donors, or acceptors) are likely to increase or decrease activity, providing a roadmap for rational drug design. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in the protein upon ligand binding. researchgate.netmanipal.edu

The availability of crystal structure data, such as that for 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, is invaluable as it provides a precise starting point for these computational models. researchgate.net

Table 2: Application of Computational Methods to Diphenyl Ether and Aniline Derivatives

| Computational Method | Target/System | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking & MD | Cyclin-dependent Kinase 2 (CDK2) | Identified novel inhibitors with favorable binding energies and stable interactions. | researchgate.net |

| Molecular Docking | Succinate Dehydrogenase (SDH) | Revealed key π–π and hydrogen bond interactions crucial for inhibitor binding. | mdpi.com |

| 3D-QSAR & Docking | Glycogen Synthase Kinase-3β (GSK-3β) | Generated predictive models and identified key features to design more potent inhibitors. | nih.gov |

These computational approaches are critical for accelerating the discovery process and providing a deeper mechanistic understanding of the biological actions of this compound and its analogs.

Design and Synthesis of New Derivatives with Enhanced Bioactivity

The chemical scaffold of this compound serves as a versatile starting point for the design and synthesis of new molecules with improved or novel biological activities. By strategically modifying the parent structure, researchers have developed derivatives with applications in human and veterinary medicine as well as agriculture.

A common synthetic handle is the primary amine group, which can be readily converted into amides, imines (Schiff bases), or used in other coupling reactions to attach new functional moieties.

Notable Derivatives and Their Enhanced Bioactivities:

Rafoxanide (B1680503): This anthelmintic drug is a salicylanilide (B1680751) derivative synthesized from this compound. The synthesis involves an amidation reaction with 3,5-diiodosalicylic acid. The resulting molecule is a potent uncoupler of oxidative phosphorylation in parasites.

Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA): This is a hybrid molecule created by covalently linking the antimalarial drug artesunate (B1665782) to the aniline. This strategy aims to combine the mechanisms of action of both components to create a more potent drug and combat resistance. Studies have shown ATSA exhibits significant antimalarial activity against both sensitive and resistant Plasmodium strains.

Schiff Base Derivatives: The reaction of the aniline with aldehydes, such as 5-nitrothiophene-2-carbaldehyde, yields Schiff base derivatives. One such derivative, 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, has been synthesized and its crystal structure determined, providing a basis for further exploration of its potential bioactivity. researchgate.net Schiff bases are known to possess a wide range of biological activities, including antibacterial and antitumor properties. researchgate.net

Fungicidal Derivatives: By incorporating the diphenyl ether core into different chemical scaffolds, researchers have developed novel fungicides. For example, N-(alkoxy)diphenyl ether carboxamide derivatives have been designed as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in fungal respiration. mdpi.com

Table 3: Bioactive Derivatives of this compound and Related Structures

| Derivative Name/Class | Structural Modification | Resulting Bioactivity |

|---|---|---|

| Rafoxanide | Amidation with 3,5-diiodosalicylic acid | Anthelmintic |

| Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) | Covalent linkage to Artesunate | Antiplasmodial (Antimalarial) |

| 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline | Schiff base formation with a nitrothiophene aldehyde | Potential antimicrobial/antitumor |

The continued exploration of new synthetic modifications is a promising avenue for discovering next-generation therapeutic and agrochemical agents based on this versatile chemical structure.

Addressing Drug Resistance Mechanisms in Biomedical Applications

The rise of drug resistance is a major global health threat, particularly in the treatment of infectious diseases like malaria. A key strategy to overcome resistance is the development of new drugs that act on novel biological targets, thereby bypassing the resistance mechanisms that have evolved against existing therapies.

This compound has emerged as a valuable scaffold in this context, particularly in antimalarial research. Its mechanism of action is believed to involve the inhibition of the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfEACP), an essential enzyme in the parasite's type II fatty acid synthesis (FAS-II) pathway. This target is distinct from those of many traditional antimalarials.

For example, resistance to the widely used drug chloroquine (B1663885) is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT). These mutations enable the parasite to pump the drug out of its site of action, the digestive vacuole. Because this compound and its derivatives act on a completely different enzyme (PfEACP), they remain effective against chloroquine-resistant strains.

Future research focuses on several key approaches to leverage this compound to address drug resistance:

Combination Therapy: As demonstrated by the antiplasmodial activity of the compound when combined with artesunate or chloroquine, combination therapy can produce a synergistic effect, leading to more effective parasite clearance.

Hybrid Drug Design: The synthesis of hybrid molecules like ATSA is a sophisticated approach to combatting resistance. Such molecules are designed to act on multiple targets simultaneously, which can significantly reduce the likelihood of resistance developing. The ATSA hybrid, for instance, is intended to have dual action against malaria parasites.

Targeting Novel Pathways: The continued focus on inhibiting the PfEACP enzyme and the FAS-II pathway remains a promising strategy. Designing new derivatives of this compound with enhanced affinity and specificity for this target is a primary objective for developing new antimalarials that can circumvent existing resistance issues.

By focusing on novel mechanisms of action, the this compound scaffold provides a valuable platform for the development of next-generation therapeutics capable of addressing the critical challenge of drug resistance.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-4-(4-chlorophenoxy)aniline, and how can yield and purity be improved?

- Methodology : The compound is typically synthesized via condensation of 4-chlorophenol derivatives with substituted anilines under alkaline conditions (e.g., K₂CO₃ in DMF), followed by reduction using Fe/NH₄Cl . To improve yield, optimize reaction temperature (80–100°C), solvent polarity, and catalyst loading. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitor reaction progress using TLC or HPLC .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Use a combination of:

- X-ray crystallography (for single crystals) to resolve bond lengths, angles, and crystal packing .

- ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, NH₂ protons at δ 4.5–5.0 ppm) .

- FT-IR to identify functional groups (N-H stretch ~3400 cm⁻¹, C-Cl stretches ~700 cm⁻¹) .

Q. What reactive sites dominate in this compound, and how do substituents influence its reactivity?

- Methodology : The electron-withdrawing Cl and phenoxy groups activate the aromatic ring for electrophilic substitution at the para and ortho positions. Nucleophilic attack occurs preferentially at the aniline NH₂ group. Computational tools (DFT) predict reactivity trends, while experimental validation uses halogenation or nitration reactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the enzyme inhibitory or antifungal activity of this compound?

- Methodology :

- Enzyme Inhibition : Perform in vitro assays against targets like succinate-cytochrome c reductase. Use purified enzymes, measure activity via spectrophotometry (e.g., NADH oxidation at 340 nm), and calculate IC₅₀ values .

- Antifungal Activity : Conduct broth microdilution assays (CLSI M38 guidelines) against Candida or Aspergillus strains. Assess minimum inhibitory concentrations (MICs) and compare with controls (e.g., fluconazole) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodology : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays). Control for variables like solvent (DMSO vs. ethanol), purity (>95% by HPLC), and cell line/pathogen strain specificity. Statistical analysis (ANOVA, t-tests) identifies significant differences .

Q. What structure-activity relationship (SAR) insights explain the biological activity of this compound derivatives?

- Methodology : Synthesize analogs with modified substituents (e.g., replacing Cl with F or CF₃). Test their activity and correlate with electronic (Hammett σ) or steric parameters. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with enzyme active sites) .

Q. How can crystallographic data refine the understanding of intermolecular interactions in this compound?

- Methodology : Solve the crystal structure using SHELX software . Analyze hydrogen bonding (e.g., N-H⋯O/N interactions) and π-π stacking distances. Compare with related structures (e.g., piperazine derivatives) to identify packing motifs influencing solubility or stability .

Q. What strategies ensure the stability of this compound in long-term storage?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC and identify degradation products (e.g., oxidation to nitro derivatives). Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent photolysis and hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。